molecular formula C8H10FN3S B7815878 N-amino-N'-(3-fluoro-4-methylphenyl)carbamimidothioic acid

N-amino-N'-(3-fluoro-4-methylphenyl)carbamimidothioic acid

Cat. No.: B7815878
M. Wt: 199.25 g/mol
InChI Key: RDKOCVCYGTUKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, also known by its PubChem N-amino-N'-(3-fluoro-4-methylphenyl)carbamimidothioic acid, is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol . This compound is a member of the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of its targets. These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate lies in its specific isoxazole ring structure and the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-amino-N'-(3-fluoro-4-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKOCVCYGTUKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(NN)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C(NN)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.